molecular formula C16H17N5O4 B4939049 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide

Cat. No.: B4939049
M. Wt: 343.34 g/mol
InChI Key: KMRGGWMBPVJSKB-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.12805404 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

This compound, along with its derivatives, has been studied for its potential neuroprotective effects and Monoamine Oxidase-B (MAO-B) inhibitory activities. A particular derivative, identified as 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, was highlighted for its promising profile in both neuroprotection and MAO-B inhibition. This makes it a potential candidate for further in vivo evaluations in neurodegenerative disorders or conditions involving MAO-B (Mitkov et al., 2022).

A2B Adenosine Receptor Antagonism

Another derivative of the compound, MRE 2029-F20, has been identified as a selective antagonist ligand for the A2B adenosine receptors. This property is significant in pharmacological research, particularly in the study of receptor functions and potential therapeutic applications in conditions influenced by A2B receptors (Baraldi et al., 2004).

Radiopharmaceutical Synthesis

Compounds related to this chemical structure have been used in the synthesis of radiopharmaceuticals. For instance, derivatives of this compound have been developed for high specific activity studies in the field of herbicide and safener metabolism and mode of action (Latli & Casida, 1995).

Development of Analgesic and Antipyretic Agents

A green chemistry approach has been employed to synthesize potential analgesic and antipyretic compounds using derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This research contributes to the development of environmentally friendly pharmaceuticals (Reddy et al., 2014).

Anticancer Activity

New derivatives of this compound have been synthesized and evaluated for their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. Thisresearch indicates potential in the development of new anticancer drugs based on the purine-based structure of these compounds (Sultani et al., 2017).

Serotonin and Dopamine Receptor Affinity

Studies on N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have revealed their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research is significant for understanding the structural features responsible for receptor affinity and could guide the development of new compounds targeting these receptors for various therapeutic applications (Żmudzki et al., 2015).

Synthesis of Silylated Derivatives

The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which include interactions with methyl(organyl)dichlorosilanes, have been explored. These studies contribute to the field of organometallic chemistry and the development of new silaheterocyclic compounds (Lazareva et al., 2017).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-6-10(22)4-5-11(9)18-12(23)7-21-8-17-14-13(21)15(24)20(3)16(25)19(14)2/h4-6,8,22H,7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRGGWMBPVJSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.